ML 352 hydrochloride is a novel compound identified as a selective inhibitor of the presynaptic choline transporter, which plays a crucial role in the regulation of acetylcholine synthesis in the nervous system. This compound has garnered interest due to its potential applications in neuroscience research, particularly in understanding cholinergic signaling pathways and developing therapeutic strategies for neurological disorders.
ML 352 hydrochloride was discovered through high-throughput screening of a large chemical library, specifically targeting compounds that inhibit choline transport. It is classified as a high-affinity inhibitor with a dissociation constant (K_i) of 92 nM, indicating its potency in blocking the presynaptic choline transporter while demonstrating selectivity over other neurotransmitter transporters and enzymes involved in cholinergic signaling .
The synthesis of ML 352 hydrochloride involves several key steps that typically include the formation of the core benzamide structure followed by functionalization to achieve the desired pharmacological properties. Initial synthetic routes utilized commercially available starting materials, which were subjected to various transformations such as alkylation and acylation reactions.
The synthesis process may include:
ML 352 hydrochloride undergoes various chemical reactions that are critical for its activity as an inhibitor. Key reactions include:
The mechanism by which ML 352 hydrochloride acts involves inhibiting the presynaptic choline transporter, thereby reducing the uptake of choline into cholinergic neurons. This inhibition leads to decreased synthesis of acetylcholine, which can modulate synaptic transmission.
Key findings include:
ML 352 hydrochloride exhibits several notable physical and chemical properties:
ML 352 hydrochloride has significant potential applications in scientific research:
The presynaptic choline transporter (CHT, SLC5A7) has been a pharmacological target since the 1950s, when hemicholinium-3 (HC-3) was identified as the first CHT inhibitor. HC-3 competitively blocks choline uptake with nanomolar affinity but suffers from significant limitations, including poor blood-brain barrier penetration, off-target effects on ion channels, and irreversible binding properties that complicate experimental applications [2] [9]. These limitations spurred efforts to discover novel CHT inhibitors with improved specificity and pharmacokinetic profiles. Early structural studies using CPK molecular models proposed that CHT contains dual hydrophilic anionic sites separated by a flexible cationic hydrophobic domain, where choline binding triggers a "Venus fly-trap" conformational change for intracellular choline release [2]. This model informed subsequent structure-activity relationship (SAR) campaigns aimed at developing noncompetitive inhibitors that could allosterically modulate transporter function without interfering with the choline-binding pocket.
Table 1: Evolution of CHT Inhibitors
Compound | Mechanism | Affinity (Ki) | Selectivity Limitations | Key References |
---|---|---|---|---|
Hemicholinium-3 | Competitive | 10-50 nM | Binds voltage-gated K⁺ channels; poor CNS penetration | Simon et al. (1976); Holden et al. (1975) |
Vesamicol | Vesicular ACh transport blocker | 40 nM | Inhibits VAChT; not CHT-specific | [3] |
ML352 | Noncompetitive | 92 nM (human CHT) | >65 off-targets screened negative | Ennis et al. (2015); Bollinger et al. (2015) |
CHT serves as the rate-limiting step in acetylcholine (ACh) synthesis by mediating high-affinity choline uptake (HACU) into presynaptic terminals. The transporter operates as a Na⁺- and Cl⁻-dependent symporter, concentrating choline 50-100-fold against its gradient to sustain ACh production by choline acetyltransferase (ChAT) [9]. CHT trafficking between intracellular vesicles and the plasma membrane provides a dynamic regulatory mechanism—neural activity triggers CHT surface translocation to increase choline uptake capacity during enhanced ACh release [3]. Crucially, >50% of choline used for ACh synthesis derives from synaptic ACh hydrolysis, establishing a closed-loop recycling system dependent on CHT efficiency [9].
Recent research has expanded CHT's physiological relevance beyond neuronal signaling:
ML352 hydrochloride (4-Methoxy-N-[[3-(1-methylethyl)-5-isoxazolyl]methyl]-3-[(1-methyl-4-piperidinyl)oxy]benzamide hydrochloride) emerged from a high-throughput screen of 100,000 compounds targeting CHT's electrogenic properties. Optimization yielded a molecule with 92 nM affinity for human CHT expressed in HEK293 cells and 166 nM for mouse forebrain synaptosomes [1] [7]. Key pharmacological characteristics include:
Table 2: Selectivity Profile of ML 352 Hydrochloride
Target Class | Specific Proteins Tested | Result | Assay Type |
---|---|---|---|
Monoamine Transporters | DAT, SERT, NET | No inhibition at 10 µM | Radioligand uptake |
Cholinergic Enzymes | AChE, ChAT | Inactive at 10 µM | Enzyme activity |
GPCRs/Ion Channels | 65 targets (e.g., mAChR, nAChR) | Inactive at 10 µM | Binding/functional assays |
Other Transporters | GABA transporter, VMAT2 | Inactive at 10 µM | Radioligand uptake |
Structurally, ML352 features a 4-methoxy-3-(piperidinyloxy)benzamide scaffold linked to an isoxazole moiety. SAR studies revealed that:
ML352’s noncompetitive mechanism and selectivity establish it as a superior tool for probing CHT function in vitro and in vivo, overcoming historical limitations of promiscuous inhibitors like HC-3. Ongoing research exploits its pharmacokinetic profile to develop CHT-directed PET tracers for monitoring cholinergic deficits in neurodegenerative disorders [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7